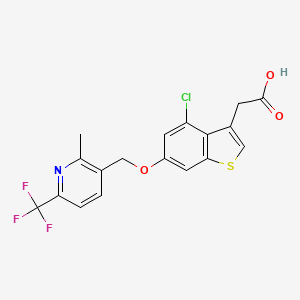
Goat-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GOAT-IN-1 is a potent inhibitor of ghrelin O-acyltransferase (GOAT), an enzyme responsible for the acylation of ghrelin, a hormone involved in regulating appetite and energy balance . This compound has shown potential in the prophylaxis and treatment of various metabolic and neurodegenerative diseases, including diabetes, hyperlipidemia, non-alcoholic fatty liver disease, Alzheimer’s disease, and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GOAT-IN-1 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final compound is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.
Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Purification and Quality Control: Industrial purification methods include large-scale chromatography and crystallization, followed by rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
GOAT-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
GOAT-IN-1 has a wide range of scientific research applications:
Mechanism of Action
GOAT-IN-1 exerts its effects by inhibiting the enzyme ghrelin O-acyltransferase (GOAT). This inhibition prevents the acylation of ghrelin, thereby reducing its activity. The molecular targets and pathways involved include:
Properties
Molecular Formula |
C18H13ClF3NO3S |
|---|---|
Molecular Weight |
415.8 g/mol |
IUPAC Name |
2-[4-chloro-6-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy]-1-benzothiophen-3-yl]acetic acid |
InChI |
InChI=1S/C18H13ClF3NO3S/c1-9-10(2-3-15(23-9)18(20,21)22)7-26-12-5-13(19)17-11(4-16(24)25)8-27-14(17)6-12/h2-3,5-6,8H,4,7H2,1H3,(H,24,25) |
InChI Key |
IXAAPJMGWLXOIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)COC2=CC3=C(C(=C2)Cl)C(=CS3)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

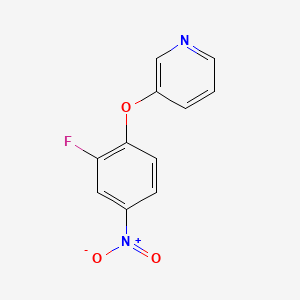
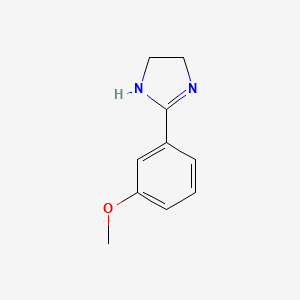
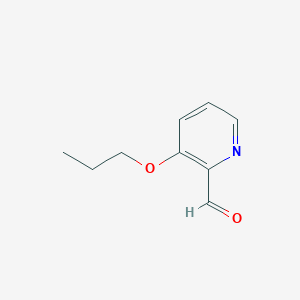
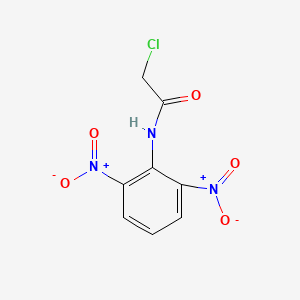
![10-Thia-1,4-diazatricyclo[6.3.0.0,2,6]undecane](/img/structure/B8793879.png)
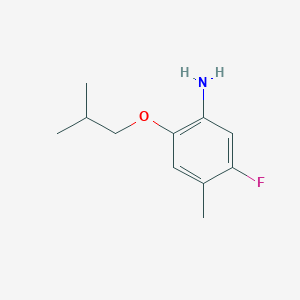
![1-[2-(2-Fluoro-4-nitrophenoxy)ethyl]pyrrolidine](/img/structure/B8793897.png)
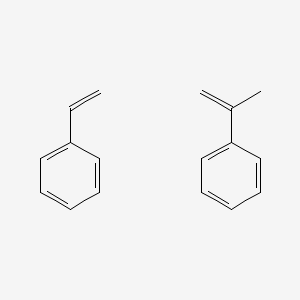
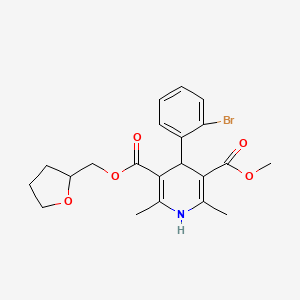

![(1R,5S)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.0(1,5)]decane 3,3-Dioxide](/img/structure/B8793941.png)
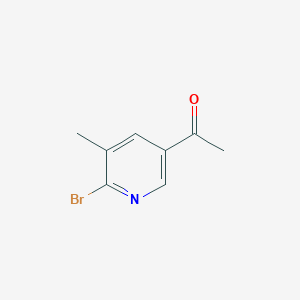
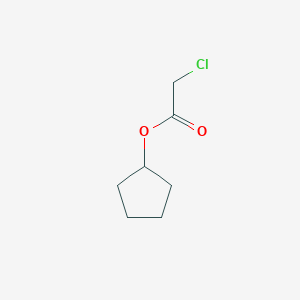
![1-(1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B8793960.png)
